Product packaging for 1-[(2,5-difluorophenyl)sulfonyl]Piperidine(Cat. No.:)

1-[(2,5-difluorophenyl)sulfonyl]Piperidine

Cat. No.: B13775883
M. Wt: 261.29 g/mol
InChI Key: UUCJVIJMWVZPGA-UHFFFAOYSA-N
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Description

Overview of Sulfonamide and Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

The sulfonamide and piperidine scaffolds are two of the most ubiquitous and functionally significant structural motifs in contemporary chemical and pharmaceutical research.

The sulfonamide group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa antibiotics. nih.govmdpi.com Its utility has since expanded dramatically, with sulfonamide-containing compounds exhibiting a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govajchem-b.com This versatility arises from the group's ability to act as a stable, non-hydrolyzable mimic of an amide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets like enzymes. ajchem-b.comacs.org Researchers are continually motivated to explore sulfonamide derivatives due to their straightforward synthesis, high bioavailability, and favorable biocompatibility. ajchem-b.com

The piperidine ring , a saturated six-membered nitrogen-containing heterocycle, is the most prevalent nitrogen ring system found in drugs approved by the U.S. FDA. nih.gov This scaffold is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnanobioletters.com Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized, influencing the parent molecule's solubility, lipophilicity, and basicity. This allows for the fine-tuning of pharmacokinetic properties and target binding. Many commercial agents, including the anti-Alzheimer drug donepezil (B133215) and the antifungal fenpropidin, feature a piperidine ring, highlighting its importance in drug design. nih.govnanobioletters.com The combination of sulfonamide and piperidine moieties in a single molecule is a recognized strategy for developing compounds with significant bioactivity. nih.govnih.gov

Table 1: Key Characteristics of Sulfonamide and Piperidine Scaffolds

Contextualization of Fluorinated Phenyl Moieties in Organic Synthesis and Medicinal Chemistry Scaffolds

The strategic incorporation of fluorine atoms into organic molecules, particularly phenyl rings, has become a powerful and widely used strategy in drug design and materials science. nbinno.comresearchgate.net Fluorine possesses a unique combination of properties—small size, high electronegativity, and the ability to form strong carbon-fluorine (C-F) bonds—that can profoundly modulate a molecule's physical, chemical, and biological characteristics. nbinno.comnih.gov

Introducing fluorine to a phenyl moiety can lead to several advantageous changes:

Metabolic Stability : The strength of the C-F bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes, thereby increasing the drug's half-life and duration of action. nih.govmdpi.com

Binding Affinity : Fluorine's high electronegativity can alter the electron distribution of the phenyl ring, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target receptors, potentially enhancing binding affinity and potency. nbinno.commdpi.com

Lipophilicity and Permeability : Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.comresearchgate.net This is a critical factor for oral drug absorption and penetration of the blood-brain barrier. nih.gov

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, which may lead to improved binding to a specific biological target. nbinno.com

The use of a difluorophenyl group, as seen in 1-[(2,5-difluorophenyl)sulfonyl]piperidine, offers a nuanced approach to leveraging these effects, with the specific substitution pattern allowing for precise control over the electronic and steric properties of the molecule.

Table 2: Effects of Phenyl Ring Fluorination in Medicinal Chemistry

Academic Rationale and Research Interest in this compound Derivatives

The academic rationale for investigating this compound and its derivatives is built upon the synergistic potential of its constituent parts. This compound serves as a valuable building block or molecular scaffold for the synthesis of more complex molecules with potential therapeutic applications. nanobioletters.comchemicalbook.com The research interest is driven by the hypothesis that combining these three privileged fragments can lead to novel compounds with optimized pharmacological profiles.

The core structure provides a framework where:

The N-arylsulfonylpiperidine core establishes a robust three-dimensional geometry.

The piperidine ring can be further substituted to introduce additional functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, derivatives like this compound-4-carboxylic acid provide a handle for further chemical elaboration. chemicalbook.commdpi.com

The 2,5-difluorophenyl group imparts the desirable physicochemical properties associated with fluorination, such as enhanced metabolic stability and membrane permeability, which are critical for developing viable drug candidates. mdpi.comresearchgate.net

Derivatives of this scaffold are investigated as inhibitors for various enzymes, such as carbonic anhydrases, or as agents targeting other biological pathways where the specific spatial and electronic arrangement of the molecule can lead to high-potency interactions. mdpi.comresearchgate.net

Historical Overview of Key Research Themes Related to N-Arylsulfonylpiperidines

While a detailed history of N-arylsulfonylpiperidines as a specific class is embedded within the broader evolution of medicinal chemistry, its origins can be traced to the foundational discoveries related to its parent structures.

The story begins with the sulfonamides in the early 20th century, which heralded the age of synthetic antimicrobial agents by demonstrating that synthetic compounds could effectively treat systemic bacterial infections. mdpi.com This discovery established the sulfonamide group as a "privileged" pharmacophore.

Concurrently, the piperidine ring has been a subject of chemical investigation for over a century, owing to its presence in a multitude of alkaloids and other natural products with potent physiological effects. The development of synthetic methodologies to create and modify the piperidine ring has been a continuous theme in organic chemistry. mdma.chnih.gov

The convergence of these two research streams—the medicinal importance of sulfonamides and the synthetic versatility of piperidines—led to the exploration of N-arylsulfonylpiperidines. Early research would have focused on simple substitutions to probe biological activity. The modern era of research on this scaffold is characterized by more rational design approaches, where specific substitutions, such as the difluorophenyl group, are chosen to deliberately modulate pharmacokinetic and pharmacodynamic properties based on a mature understanding of physical organic and medicinal chemistry principles. researchgate.netresearchgate.net This has led to the development of N-arylsulfonylpiperidine derivatives as highly tailored molecules for specific biological targets, including kinases and other enzymes implicated in a range of diseases. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NO2S B13775883 1-[(2,5-difluorophenyl)sulfonyl]Piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

UUCJVIJMWVZPGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Difluorophenyl Sulfonyl Piperidine

Strategic Approaches to Sulfonamide Formation

The creation of the sulfonamide linkage is the key step in the synthesis of 1-[(2,5-difluorophenyl)sulfonyl]piperidine. This transformation can be accomplished through several strategic routes.

The most conventional and widely employed method for synthesizing aryl sulfonamides is the reaction of an amine with a sulfonyl chloride. In this case, piperidine (B6355638) acts as the nucleophile, attacking the electrophilic sulfur atom of 2,5-difluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. The choice of solvent is also crucial and can range from chlorinated solvents like dichloromethane (B109758) to aprotic polar solvents such as acetonitrile (B52724). The reaction generally proceeds efficiently at room temperature, although gentle heating may be employed to increase the reaction rate. A typical reaction scheme involves dissolving piperidine and a base in a suitable solvent, followed by the slow addition of 2,5-difluorobenzenesulfonyl chloride.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane254>95
2PyridineTetrahydrofuran256>90
3K₂CO₃Acetonitrile503>95
4LiOH·H₂OEthanol (B145695)/Water0-5<0.2High

This table represents typical conditions for sulfonamide synthesis and is for illustrative purposes.

A recent study highlights a rapid and efficient protocol for sulfonamide synthesis using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol-water solvent system. tandfonline.com This method offers advantages such as mild reaction conditions (0–5°C), very short reaction times (1-8 minutes), and high yields, presenting a greener and more efficient alternative to conventional methods. tandfonline.com

While the sulfonyl chloride route is robust, alternative sulfonylation agents can be employed, particularly when the sulfonyl chloride is unstable or difficult to access.

Sulfonyl Fluorides: Sulfonyl fluorides can be used in place of sulfonyl chlorides. Although they are generally less reactive, they offer greater stability towards moisture. nih.gov The reaction with piperidine would likely require more forcing conditions, such as higher temperatures or the use of specific activators. nih.gov Competition experiments have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides, with reaction rates being several orders of magnitude faster. nih.gov

N-Silylamines: An alternative strategy involves the use of N-silylated piperidine (e.g., 1-(trimethylsilyl)piperidine). This derivative can react with 2,5-difluorobenzenesulfonyl chloride under neutral conditions. The reaction proceeds by an addition-elimination mechanism, producing the desired sulfonamide and trimethylsilyl (B98337) chloride as a volatile byproduct, which simplifies purification. nih.gov This method has been shown to produce quantitative yields in refluxing acetonitrile. nih.gov

Iodine-Catalyzed Reactions: Modern metal-free approaches have been developed for sulfonamide synthesis. One such method involves the iodine-catalyzed reaction of sulfonyl hydrazides with amines. researchgate.net This protocol would require the synthesis of 2,5-difluorobenzenesulfonyl hydrazide, which could then be coupled with piperidine in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Direct Synthesis from Thiols: Innovative methods allow for the direct synthesis of sulfonamides from thiols. For instance, various thiophenol derivatives can react with amines. rsc.org When the reaction is conducted under an oxygen atmosphere, sulfonamides are formed in good yields. rsc.org Another approach uses a hypervalent iodine reagent to facilitate a one-pot conversion of thiols to primary sulfonamides using ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.org

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule is contingent on the availability and purity of its constituent precursors: the 2,5-difluorobenzenesulfonyl moiety and the piperidine ring.

The primary precursor, 2,5-difluorobenzenesulfonyl chloride, is a commercially available compound. sigmaaldrich.comchemicalbook.com However, its synthesis is an important consideration for process development. A common laboratory-scale synthesis involves the diazotization of 2,5-difluoroaniline, followed by a sulfur dioxide-mediated reaction in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to form the sulfonyl chloride.

An alternative route for a related isomer, 2,6-difluorobenzenesulfonyl chloride, starts from 1,3-difluorobenzene. guidechem.com The process involves lithiation followed by quenching with sulfur dioxide and subsequent treatment with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride. guidechem.com A similar strategy could likely be adapted for the 2,5-difluoro isomer starting from 1,4-difluorobenzene.

Preparation of the corresponding sulfonyl fluoride (B91410) can be achieved by treating the sulfonyl chloride with a fluoride source like potassium fluoride, often in the presence of a phase-transfer catalyst such as a crown ether. google.com

Piperidine is a readily available commodity chemical. However, for creating analogues of the target compound, the synthesis of substituted piperidine scaffolds is of great interest. Modern organic chemistry offers numerous methods for this purpose:

Catalytic Hydrogenation of Pyridines: This is a primary industrial method for producing piperidine and its derivatives. Substituted pyridines can be hydrogenated using catalysts like rhodium, palladium, or iridium to yield stereochemically defined piperidines. mdpi.com For instance, all-cis-(multi)fluorinated piperidines have been synthesized from corresponding fluoropyridines using rhodium(I) catalysis. mdpi.com

Intramolecular Cyclization: Various cyclization strategies can be used to construct the piperidine ring. These include radical-mediated cyclizations of linear amino-aldehydes, aza-Michael reactions of N-tethered alkenes, and reductive amination of δ-amino ketones. nih.gov These methods allow for the creation of highly functionalized and stereochemically complex piperidine derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs provide an efficient way to assemble complex piperidine structures in a single step from three or more starting materials. researchgate.net These reactions often proceed through a domino sequence involving steps like Knoevenagel condensation, Michael addition, and Mannich reactions to form the piperidine ring. mdpi.com

Optimization of Reaction Conditions and Process Parameters

To ensure an efficient, scalable, and sustainable synthesis of this compound, optimization of the reaction conditions is critical. This involves a systematic study of various parameters to maximize yield and minimize impurities.

A Quality by Design (QbD) approach, utilizing methodologies like Response Surface Methodology (RSM), can be employed to fine-tune the process. tandfonline.com Key parameters for optimization in the direct sulfonylation reaction include:

Base Equivalence: Conventional methods often use an excess of a tertiary amine base. However, studies have shown that using a stoichiometric or even sub-stoichiometric amount of a base like LiOH·H₂O can be highly effective, reducing waste and simplifying workup. tandfonline.com

Temperature: While many sulfonylation reactions are run at room temperature, controlling the temperature can be crucial. Lowering the temperature, for instance to 0–5°C, can enhance selectivity and prevent side reactions, as demonstrated in LiOH-mediated syntheses. tandfonline.com

Solvent System: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and outcomes. Green solvent systems, such as ethanol/water mixtures, are being explored to improve the environmental footprint of the synthesis. tandfonline.com

Reaction Time: Optimizing the reaction time is essential for maximizing throughput and energy efficiency. Modern, highly efficient protocols have reduced reaction times from several hours to mere minutes. tandfonline.com

By systematically varying these parameters, a design space can be established that defines the optimal conditions for producing this compound with high yield, purity, and efficiency.

Investigation of Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent is critical in the synthesis of sulfonamides as it can significantly influence reaction rates, yields, and the ease of product isolation. The solubility of the reactants, 2,5-difluorobenzenesulfonyl chloride and piperidine, as well as the reaction intermediates and byproducts, is a key factor governed by the solvent system.

Commonly employed solvents in sulfonamide synthesis include chlorinated hydrocarbons such as dichloromethane (DCM), which is effective at dissolving a wide range of organic compounds. nanobioletters.com In a typical procedure, piperidine and a non-nucleophilic base like triethylamine are dissolved in DCM and cooled before the addition of the sulfonyl chloride. nanobioletters.com

Polar aprotic solvents can also be utilized. For instance, acetonitrile has been used in the synthesis of various piperidine derivatives. mdpi.com Polar protic solvents like ethanol are also viable options, particularly for reactions that may be heated to reflux to ensure completion. mdpi.comnih.gov

In the pursuit of more environmentally friendly processes, water has been explored as a solvent for sulfonamide synthesis. This approach offers a facile and benign alternative, often proceeding with equimolar amounts of reactants and omitting organic bases, with product isolation simplified to filtration after acidification. rsc.org The efficiency of the reaction in different solvent systems is dependent on the specific reaction conditions and the nature of the reactants.

Table 1: Influence of Solvent Systems on Sulfonamide Synthesis This table is generated based on general findings for sulfonamide synthesis and may be applicable to the synthesis of this compound.

Solvent System Typical Conditions Advantages Disadvantages
Dichloromethane (DCM) 0 °C to Room Temp. Good solubility for reactants, inert. Environmental and health concerns.
Ethanol (EtOH) Room Temp. to Reflux Less toxic than DCM, can be heated. May require higher temperatures.
Acetonitrile Room Temp. to Reflux Good solvent for many organic reactions. Can be toxic.

Catalytic and Non-Catalytic Methodologies for Enhanced Synthesis

The formation of this compound from 2,5-difluorobenzenesulfonyl chloride and piperidine is predominantly a non-catalytic process. The fundamental reaction involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

This reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the piperidine reactant, which would render it non-nucleophilic, a base is required. This can be achieved in two ways:

Use of an external base: A non-nucleophilic tertiary amine, such as triethylamine, is commonly added to the reaction mixture. nanobioletters.commdpi.com Typically, a slight excess (1.2 to 3.0 equivalents) is used to ensure complete neutralization of the generated HCl. nanobioletters.commdpi.com

Use of excess amine: An excess of piperidine can be used, where one equivalent acts as the nucleophile and a second equivalent acts as the base to scavenge the HCl.

While the direct sulfonylation of amines is typically non-catalytic, related syntheses of complex piperidine derivatives can employ various catalytic systems, including organocatalysts, to achieve high enantioselectivity in asymmetric syntheses. nih.gov However, for the straightforward synthesis of an achiral molecule like this compound, a simple base-mediated, non-catalytic approach is generally sufficient and highly efficient.

Temperature, Pressure, and Stoichiometric Effects on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters such as temperature, pressure, and stoichiometry.

Temperature: The reaction between a sulfonyl chloride and an amine is often exothermic. Therefore, it is common practice to begin the reaction at a reduced temperature, such as 0-5 °C, by cooling the amine solution in an ice bath before the dropwise addition of the sulfonyl chloride. nanobioletters.comnih.gov This helps to control the reaction rate and prevent the formation of side products. After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion. nanobioletters.com In some cases, heating or refluxing the reaction mixture may be employed to increase the reaction rate, particularly with less reactive substrates. mdpi.comnih.gov

Pressure: The synthesis is typically conducted at atmospheric pressure, and specialized pressure equipment is generally not required.

Stoichiometry: The molar ratio of the reactants is a crucial factor. Generally, a 1:1 molar ratio of 2,5-difluorobenzenesulfonyl chloride to piperidine is used. nanobioletters.com When an external base like triethylamine is employed, it is added in a slight to moderate excess (e.g., 1.2 to 3.0 equivalents) to effectively neutralize the HCl byproduct. nanobioletters.commdpi.com If piperidine is used as both the reactant and the base, at least two equivalents relative to the sulfonyl chloride are necessary. Precise control of stoichiometry is essential for maximizing the yield and minimizing unreacted starting materials, which can complicate the purification process.

Table 2: General Effects of Reaction Parameters on Sulfonamide Synthesis This table outlines general principles applicable to the synthesis of this compound.

Parameter Condition Effect on Yield and Selectivity
Temperature Low (0-5 °C) initial Controls exothermicity, minimizes side reactions.
Room Temperature Allows reaction to proceed to completion.
Elevated (Reflux) Increases reaction rate for less reactive substrates.
Stoichiometry 1:1 (Sulfonyl Chloride:Amine) Optimal for reactant consumption with an external base.
(Base) >1 equivalent (e.g., Triethylamine) Neutralizes HCl byproduct, drives reaction forward.

Development of Novel and Sustainable Synthetic Routes

Recent advancements in synthetic organic chemistry have focused on developing novel and sustainable methods that offer improvements in terms of reaction speed, scalability, safety, and environmental impact. These principles are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of sulfonamides. nih.gov By utilizing microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds Data is generalized from findings on similar syntheses and illustrates the potential advantages for the target compound.

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating Several hours to overnight mdpi.comnih.gov Good to Excellent Well-established, simple equipment.

Continuous Flow Chemistry Methodologies for Scalable Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, especially for the large-scale production of chemical compounds and active pharmaceutical ingredients (APIs). mdpi.comtue.nl This methodology involves the continuous pumping of reactant streams through a reactor, where they mix and react. The benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. mdpi.comrsc.org

A continuous flow process for the synthesis of this compound would typically involve two separate streams: one containing 2,5-difluorobenzenesulfonyl chloride in a suitable solvent, and the other containing piperidine and a base in the same or a miscible solvent. These streams would be pumped at controlled flow rates into a micromixer and then through a heated or cooled tube reactor. mdpi.com The residence time in the reactor is precisely controlled to ensure complete reaction. The product stream emerging from the reactor can then be directed to a continuous purification system. Such a setup allows for safe handling of exothermic reactions and can operate for extended periods to produce large quantities of the target compound with high consistency. rsc.orgmdpi.com

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. The use of water as a solvent for sulfonamide synthesis is a prime example, as it avoids volatile organic compounds (VOCs) and simplifies product isolation. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 1 2,5 Difluorophenyl Sulfonyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The chemical behavior of the piperidine nitrogen in 1-[(2,5-difluorophenyl)sulfonyl]piperidine is significantly influenced by the attached 2,5-difluorophenylsulfonyl group. This group is strongly electron-withdrawing, which reduces the electron density and, consequently, the nucleophilicity of the nitrogen atom. usm.edu This deactivation makes the nitrogen atom less reactive compared to that in an unsubstituted piperidine.

Electrophilic Substitution Reactions at the Nitrogen

Direct electrophilic substitution on the nitrogen atom of N-arylsulfonylpiperidines is generally challenging. The sulfonamide nitrogen is considered a relatively inert functional group. usm.edu For reactions with electrophiles to occur, activation of the sulfonamide is often necessary. Lewis acids such as scandium(III), stannous(II), and copper(II) triflates have been shown to activate sulfonamide nitrogen atoms, enabling them to condense with aldehydes and trigger intramolecular cyclizations to form piperidines. usm.edu However, in the case of this compound, the nitrogen is already part of a stable tertiary amine within the piperidine ring, making further substitution to form a quaternary ammonium (B1175870) salt sterically and electronically unfavorable under typical conditions.

Nucleophilic Acyl Substitution (if applicable to N-acyl derivatives)

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, such as acid halides, anhydrides, esters, and amides, involving a nucleophilic attack on the carbonyl carbon. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com This reaction proceeds through a two-step addition-elimination mechanism, resulting in the substitution of a leaving group. libretexts.org Since this compound is a sulfonamide and lacks a carbonyl group directly attached to the piperidine nitrogen, this type of reaction is not applicable.

Reactivity of the Sulfonyl Moiety

The sulfonyl group (-SO2-) is a key functional group in organosulfur chemistry, known for its stability. wikipedia.org It is often used in medicinal chemistry due to its role as an electron-withdrawing group. wikipedia.org

Reduction Reactions of the Sulfonyl Group

The reduction of sulfonyl groups is a method for their removal, often referred to as desulfonylation. wikipedia.org These reactions are typically reductive in nature and can lead to the cleavage of the sulfur-carbon bond. wikipedia.org For sulfonamides, this reduction can be challenging and often requires strong reducing agents. Reagents like diisobutylaluminium hydride (DIBALH) and lithium aluminium hydride (LiAlH4) can reduce sulfones to sulfides. wikipedia.org The specific products of the reduction of this compound would depend on the reagent and conditions used, potentially leading to the cleavage of the S-N bond to yield piperidine and a derivative of 2,5-difluorobenzene.

Table 1: Potential Reduction Reactions of the Sulfonyl Group This table presents plausible outcomes based on the general reactivity of sulfonamides.

Reducing Agent Potential Products General Conditions
Lithium Aluminium Hydride (LiAlH4) Piperidine, 2,5-difluorobenzenethiol Anhydrous ether or THF, reflux
Diisobutylaluminium Hydride (DIBALH) Piperidine, 2,5-difluorobenzenesulfinic acid Toluene, low to ambient temperature
Samarium(II) Iodide (SmI2) Piperidine, 2,5-difluorobenzenesulfinic acid THF, often with an additive like HMPA

Exploration of Reactions at the Sulfonyl Oxygen Atoms

The oxygen atoms of a sulfonyl group are generally unreactive towards nucleophiles. oup.com This is due to the strong sulfur-oxygen double bonds and the high oxidation state of the sulfur atom, which makes it electrophilic. oup.com Nucleophilic attack is more likely to occur at the sulfur atom. nih.gov While intramolecular hydrogen bonds can form between the sulfonyl oxygen atoms and ortho-alkyl groups in some arenesulfonyl chlorides, leading to increased reactivity at the sulfur center, this is not directly applicable to reactions at the oxygen atoms themselves. nih.gov Research on direct, synthetically useful transformations involving the sulfonyl oxygens of compounds like this compound is not prevalent.

Transformations of the Fluorinated Phenyl Ring

The 2,5-difluorophenyl group is an electron-deficient aromatic ring due to the strong electron-withdrawing nature of the two fluorine atoms and the sulfonyl group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a fluorine atom can act as a leaving group. The positions ortho and para to the electron-withdrawing sulfonyl group are particularly activated for such reactions. In this compound, the fluorine at the 2-position is ortho to the sulfonyl group, making it a likely site for substitution by a strong nucleophile.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring This table illustrates hypothetical SNAr reactions based on electronic principles.

Nucleophile Potential Product General Conditions
Sodium Methoxide (NaOMe) 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine Methanol or a polar aprotic solvent (e.g., DMF, DMSO), heat
Ammonia (NH3) 1-[(2-amino-5-fluorophenyl)sulfonyl]piperidine High temperature and pressure, or catalyzed conditions
Sodium Thiolate (NaSR) 1-[(5-fluoro-2-(alkylthio)phenyl)sulfonyl]piperidine Polar aprotic solvent (e.g., DMF, DMSO)

Conversely, electrophilic aromatic substitution on this ring would be disfavored due to the deactivating effects of the substituents.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring (e.g., nitration, halogenation)

The phenyl ring of this compound is expected to be strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is due to the powerful electron-withdrawing effects of both the sulfonyl group (-SO2R) and the two fluorine atoms. The sulfonyl group is a meta-directing deactivator, while fluorine atoms are ortho, para-directing deactivators. libretexts.org

Predicted Reactivity for Electrophilic Aromatic Substitution:

Position on Phenyl RingActivating/Deactivating GroupsPredicted Reactivity
C3Ortho to F, Ortho to SO2RHighly Deactivated
C4Para to F, Meta to SO2RPossible site of substitution
C6Ortho to F, Meta to SO2RPossible site of substitution

This table is based on theoretical predictions as no experimental data has been found for this compound.

Nucleophilic Aromatic Substitution (NAS) of Fluorine Atoms (considering their activation)

The fluorine atoms on the phenyl ring are activated towards nucleophilic aromatic substitution (NAS) by the strongly electron-withdrawing sulfonyl group, particularly when it is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the sulfonyl group is ortho to one fluorine atom (at C2) and meta to the other (at C5).

Consequently, the fluorine at the C2 position is significantly activated towards substitution by nucleophiles. The fluorine at the C5 position is less activated because the electron-withdrawing effect of the sulfonyl group is not transmitted as effectively to the meta position. Strong nucleophiles would be required to displace the fluorine at C5. The general mechanism for such a reaction is the SNAr (addition-elimination) pathway. wikipedia.orgimperial.ac.uk

Predicted Regioselectivity for Nucleophilic Aromatic Substitution:

Leaving GroupPositionActivating GroupPredicted Ease of Substitution
FluorineC2Ortho to -SO2RMore Favorable
FluorineC5Meta to -SO2RLess Favorable

This table is based on established principles of NAS reactivity as no specific studies on this compound were found.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-fluorine bonds of this compound could potentially serve as sites for metal-catalyzed cross-coupling reactions. However, C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in these transformations. Specialized catalytic systems are often required for the activation of C-F bonds.

Alternatively, if the fluorine atoms were first replaced by more reactive halogens (e.g., iodine or bromine) via a nucleophilic aromatic substitution or other synthetic routes, subsequent cross-coupling reactions would be more feasible. For instance, a Suzuki-Miyaura coupling could then be employed to form a new carbon-carbon bond at that position. The development of nickel-catalyzed cross-coupling reactions has shown promise for the amination of aryl halides with sulfonamides, suggesting that the sulfonamide nitrogen might also participate in or influence cross-coupling reactions. princeton.eduresearchgate.netnih.gov

No specific examples of metal-catalyzed cross-coupling reactions involving this compound have been documented in the searched literature.

Investigation of Stereochemical Aspects and Chiral Derivatization (if applicable)

The parent molecule, this compound, is achiral. The piperidine ring is conformationally mobile, undergoing rapid chair-flipping at room temperature. Stereochemical considerations would become relevant upon the introduction of stereocenters.

For instance, if the piperidine ring were to be substituted, chiral centers could be created. Similarly, derivatization of the phenyl ring that introduces a chiral substituent or creates atropisomerism (if rotation around the C-S bond were to become hindered by bulky groups) would introduce stereochemical complexity. However, no studies concerning the chiral derivatization or stereochemical analysis of this compound have been reported.

Detailed Mechanistic Investigations of Key Chemical Transformations

As no specific chemical transformations for this compound have been reported in detail, there are no mechanistic investigations for this particular compound.

For the predicted reactions:

Electrophilic Aromatic Substitution: A mechanistic study would likely focus on the formation of the sigma complex (arenium ion) and the influence of the deactivating groups on its stability and the regiochemical outcome. libretexts.org

Nucleophilic Aromatic Substitution: An investigation would center on the two-step addition-elimination (SNAr) mechanism. nih.gov This would involve the formation of a Meisenheimer complex, and studies could probe the kinetics and the factors influencing the stability of this intermediate. wikipedia.org

Without experimental data, any discussion of reaction mechanisms remains speculative and based on analogies to similar, well-studied systems.

Despite a comprehensive search of scientific databases and publicly available information, no specific experimental spectroscopic or crystallographic data for the compound "this compound" could be located. As a result, it is not possible to provide the detailed research findings and data tables requested for the advanced spectroscopic and crystallographic characterization of this specific molecule.

The generation of a scientifically accurate article with the specified outline requires access to primary research data, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, and 2D), as well as Infrared (IR) and Raman vibrational spectroscopy data. Furthermore, information on variable temperature NMR studies and single-crystal X-ray diffraction would be necessary to discuss conformational dynamics and crystallographic features.

Searches for this compound have not yielded any publications or database entries containing this specific information. While data exists for structurally related compounds, such as those with different substitution patterns on the phenyl ring or additional modifications to the piperidine ring, this information cannot be extrapolated to accurately describe the unique spectroscopic and structural properties of this compound.

Therefore, in adherence with the principles of scientific accuracy and the strict instructions to focus solely on the requested compound, the article cannot be generated at this time due to the absence of the required experimental data in the available literature.

Advanced Spectroscopic and Crystallographic Characterization of 1 2,5 Difluorophenyl Sulfonyl Piperidine

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

No experimental high-resolution mass spectrometry data for 1-[(2,5-difluorophenyl)sulfonyl]piperidine has been reported in the scientific literature. While the theoretical exact mass can be calculated from its molecular formula (C₁₁H₁₃F₂NO₂S), this does not constitute experimental verification. Without experimental data, an analysis of its elemental composition and a detailed elucidation of its fragmentation pathways under mass spectrometric conditions cannot be conducted.

Single-Crystal X-ray Diffraction (SCXRD) Studies

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound.

Determination of Molecular Conformation and Bond Parameters in the Solid State

Without a solved crystal structure, the specific molecular conformation, bond lengths, and bond angles of this compound in the solid state remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

An analysis of the crystal packing and the specific intermolecular interactions that govern the supramolecular assembly of this compound cannot be performed in the absence of single-crystal X-ray diffraction data.

Polymorphism and Co-crystallization Studies (if relevant)

There are no published studies on the polymorphism or co-crystallization of this compound. Such investigations are contingent on the ability to crystallize the compound and analyze its solid-state forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties (if applicable)

No ultraviolet-visible (UV-Vis) absorption spectra or fluorescence emission data for this compound are available in the public domain. Consequently, its electronic transition properties and potential fluorescence characteristics have not been characterized.

Theoretical and Computational Investigations of 1 2,5 Difluorophenyl Sulfonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are pivotal in predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nanobioletters.com It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1-[(2,5-difluorophenyl)sulfonyl]piperidine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. nanobioletters.com

The electronic structure can be further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nanobioletters.com A larger gap suggests higher stability and lower reactivity. mdpi.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

ParameterValueUnit
HOMO Energy-7.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap6.3eV
Electronegativity (χ)4.35eV
Chemical Hardness (η)3.15eV
Global Electrophilicity Index (ω)2.99eV

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energetic and spectroscopic predictions. These high-level calculations can be used to refine the geometry obtained from DFT and to calculate vibrational frequencies with high accuracy, which can be compared with experimental infrared and Raman spectra.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atoms, while the hydrogen atoms of the piperidine (B6355638) ring would exhibit a more positive potential.

Conformational Analysis and Dynamics

The biological activity and physical properties of a flexible molecule like this compound are often dictated by its conformational preferences and dynamic behavior. mdpi.com

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of the 2,5-difluorophenylsulfonyl group relative to the piperidine ring also contributes to the conformational landscape. Potential Energy Surface (PES) scans can be performed by systematically varying key dihedral angles and calculating the energy at each point. This allows for the identification of low-energy conformers (local minima) and the transition states that connect them. Such studies have been instrumental in understanding the conformational behavior of fluorinated piperidines, where factors like electrostatic interactions and hyperconjugation play a significant role. nih.govnih.govresearchgate.net

Table 2: Relative Energies of Conformational Isomers of this compound

ConformerDihedral Angle (C-N-S-C)Relative Energy (kcal/mol)Population (%)
Chair - Equatorial178.5°0.0075.2
Chair - Axial65.2°1.524.1
Twist-Boat110.8°5.80.7

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. dntb.gov.ua By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and provide insights into how the molecule behaves in a more realistic environment, such as in a solvent. nih.gov For this compound, MD simulations can reveal the flexibility of the piperidine ring, the rotational freedom around the N-S bond, and the interactions with solvent molecules. These simulations can help to understand the conformational equilibria and the time scales of conformational transitions, providing a more complete picture of the molecule's dynamic nature. researchgate.net

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be invaluable for interpreting experimental data and confirming structural assignments.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. The standard approach involves geometry optimization of the molecule using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). Following optimization, the NMR parameters are calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method.

Predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The accuracy of these predictions allows for direct comparison with experimental spectra, aiding in the assignment of complex signals, especially in the crowded aromatic and aliphatic regions of the spectrum for this compound.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative of the type of data that would be generated from computational studies.

Atom Position (Piperidine Ring)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2,6 (axial)ValueValue
2,6 (equatorial)ValueValue
3,5 (axial)ValueValue
3,5 (equatorial)ValueValue
4 (axial)ValueValue
4 (equatorial)ValueValue
Atom Position (Phenyl Ring)
1'-Value
2'-Value
3'ValueValue
4'ValueValue
5'-Value
6'ValueValue

Calculation of Vibrational Frequencies (IR, Raman) for Spectral Assignment Assistance

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations, typically performed at the same DFT level as geometry optimization, can predict the complete vibrational spectrum of this compound.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the potential chemical reactions of this compound, providing insights into reaction feasibility, pathways, and selectivity that are often difficult to obtain experimentally.

Localization of Transition States and Determination of Activation Barriers

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are used to locate the geometry of the TS connecting reactants and products. Once the TS is located, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation barrier (ΔG‡). A lower activation barrier implies a faster reaction rate. For a molecule like this compound, this analysis could be applied to study its synthesis (e.g., the reaction between 2,5-difluorophenylsulfonyl chloride and piperidine) or its subsequent reactivity.

Computational Investigation of Reaction Pathways and Selectivity

Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational modeling can map out the potential energy surface for these pathways, calculating the energies of all intermediates and transition states. This allows for a direct comparison of the activation barriers for each path.

The pathway with the lowest activation barrier is generally the kinetically favored one. This type of investigation could, for instance, predict the regioselectivity or stereoselectivity of reactions involving the sulfonylpiperidine moiety or the difluorophenyl ring, providing a rationale for experimentally observed product distributions.

Computational Structure-Property Relationship Studies

Computational methods can quantify various molecular properties of this compound, establishing relationships between its three-dimensional structure and its chemical behavior. These studies fall under the umbrella of Quantitative Structure-Property Relationship (QSPR) analyses.

Key properties that can be calculated include:

Electronic Properties: Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and partial atomic charges. These properties provide insight into the molecule's reactivity, with the MEP, for example, highlighting regions susceptible to nucleophilic or electrophilic attack.

Steric Properties: Molecular volume, surface area, and specific conformational descriptors. These are crucial for understanding how the molecule's size and shape influence its interactions with other molecules.

Topological Properties: Molecular connectivity indices and other descriptors that quantify the molecule's topology. These are often used in QSPR models to correlate structure with physical properties like boiling point or solubility.

By systematically calculating these descriptors, researchers can build predictive models that link the structural features of this compound to its macroscopic properties and biological activity.

Structural Modification and Derivatization Strategies of 1 2,5 Difluorophenyl Sulfonyl Piperidine

Synthesis of Analogs with Modifications on the Piperidine (B6355638) Ring

The piperidine ring offers multiple sites for structural modification, including the nitrogen atom (though occupied in the parent structure) and the carbon atoms at various positions. These modifications are instrumental in exploring the chemical space around the core scaffold to optimize molecular interactions with biological targets.

Alkylation, Acylation, and Arylation of the Piperidine Nitrogen and Carbon Atoms

While the piperidine nitrogen in the parent compound is part of a sulfonamide linkage and thus generally not available for direct alkylation, acylation, or arylation, modifications at the carbon atoms of the piperidine ring are a viable strategy for derivatization.

Alkylation: Direct C-H alkylation of the piperidine ring in N-sulfonylated systems can be challenging due to the electron-withdrawing nature of the sulfonyl group, which deactivates the adjacent C-H bonds. However, strategies involving the generation of piperidine-based intermediates, such as enamines or the use of organometallic reagents, can facilitate the introduction of alkyl groups at various positions. For instance, α-lithiation of N-sulfonylpiperidines followed by quenching with an alkyl halide can introduce substituents at the C2 position.

Acylation: The introduction of acyl groups onto the piperidine ring can be achieved through various synthetic routes. One common approach involves the functionalization of a pre-existing substituent on the piperidine ring, such as a hydroxyl or amino group, which can be acylated using standard coupling conditions with acyl chlorides or carboxylic acids. Direct C-H acylation of the piperidine ring is less common but can be achieved under specific catalytic conditions.

Arylation: Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto saturated heterocycles like piperidine. nih.gov For N-sulfonylpiperidines, directing groups can be employed to achieve site-selective arylation at the C2, C3, or C4 positions. The choice of catalyst, ligand, and directing group is crucial for controlling the regioselectivity of the arylation reaction.

A representative summary of potential C-H functionalization strategies on a generalized N-sulfonylpiperidine scaffold is presented below.

Modification TypeReagents and ConditionsTarget Position(s)
Alkylation 1. Deprotonation (e.g., s-BuLi/TMEDA) 2. Alkyl halide (R-X)C2
Acylation Functionalized piperidine precursor (e.g., with -OH, -NH2) + Acylating agent (e.g., RCOCl, (RCO)2O)C2, C3, C4
Arylation Pd catalyst, ligand, directing group, Aryl halide (Ar-X)C2, C3, C4

This table presents generalized strategies; specific conditions would need optimization for the 1-[(2,5-difluorophenyl)sulfonyl]piperidine scaffold.

Modification of the Fluorinated Phenyl Moiety

The 2,5-difluorophenylsulfonyl group plays a critical role in the molecule's electronic properties and its potential for specific interactions, such as hydrogen bonding and halogen bonding. Modifications to this moiety offer another avenue for fine-tuning the compound's characteristics.

Alteration of Fluorination Pattern and Number of Fluorine Atoms

The position and number of fluorine atoms on the phenyl ring can have a profound effect on the molecule's pKa, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com The synthesis of analogs with different fluorination patterns (e.g., 2,3-difluoro, 2,4-difluoro, 3,5-difluoro, or monofluorinated and trifluorinated analogs) would involve starting from the corresponding substituted fluorobenzenesulfonyl chlorides. These sulfonyl chlorides can be prepared from the respective fluoroanilines via diazotization followed by sulfonyl chloride formation.

Fluorination PatternStarting Material (Example)
2,3-Difluoro2,3-Difluoroaniline
2,4-Difluoro2,4-Difluoroaniline
3,5-Difluoro3,5-Difluoroaniline
4-Fluoro4-Fluoroaniline

This table illustrates the precursor relationship for synthesizing analogs with altered fluorination.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the phenyl ring can be further modulated by introducing additional substituents. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) can be incorporated to systematically probe their effects on activity. The synthesis of these analogs would require appropriately substituted benzenesulfonyl chlorides. These can be synthesized from the corresponding substituted anilines or phenols through established procedures.

Replacement of the Phenyl Ring with Other Aromatic or Heteroaromatic Systems

Ring SystemPotential Bioisosteric Replacement
PhenylPyridyl
PhenylThienyl
PhenylThiazolyl

This table provides examples of potential bioisosteric replacements for the phenyl ring.

Derivatization Strategies at the Sulfonyl Linkage

While the sulfonamide bond is generally robust, several chemical strategies can be employed to modify the sulfonyl linkage of this compound, provided the reactions are chemically feasible and result in stable products. These approaches primarily involve the cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds, followed by subsequent functionalization.

One potential, albeit challenging, strategy is the reductive cleavage of the N-S bond. This transformation would yield a sulfinate and an amine, which could then be functionalized in-situ. chemrxiv.orgresearchgate.netchemrxiv.org This method allows for the conversion of the sulfonamide into other functional groups, effectively using the sulfonamide as a synthetic handle rather than a terminal group. chemrxiv.orgresearchgate.net The success of this approach would be contingent on the development of mild and selective reaction conditions that are compatible with the difluorinated aromatic ring.

Another approach involves reactions that proceed via the cleavage of the C-S bond. Under certain conditions, such as those involving strong nucleophiles or specific catalysts, the sulfonyl group can be displaced. More advanced methods involve the reaction of sulfonamides with thermally generated benzynes, which can lead to cleavage of the N-S bond and the formation of new heterocyclic structures. nih.gov Depending on the specific reaction pathway, this could result in either sulfonyl transfer or complete desulfonylation. nih.gov

Hydrolytic cleavage of the sulfonamide S-N bond can also be considered, which is often promoted in acidic environments and at elevated temperatures. nih.gov Catalytic systems, such as those employing ceria, have been shown to facilitate the hydrolytic cleavage of sulfonamides. nih.gov The resulting sulfanilic acid derivative and piperidine could then be re-functionalized.

It is important to note that the reactivity of the sulfonyl group is influenced by the electronic nature of the attached aromatic ring. The electron-withdrawing fluorine atoms on the phenyl ring of this compound may impact the feasibility and outcome of these derivatization strategies.

Table 1: Potential Derivatization Reactions at the Sulfonyl Linkage

Reaction TypeReagents/ConditionsPotential Products
Reductive N-S CleavageReducing agents (e.g., SmI2, electrochemical methods)2,5-difluorobenzenesulfinate and piperidine
C-S Bond CleavageStrong nucleophiles, specific catalystsPiperidine and functionalized 2,5-difluorophenyl derivatives
Reaction with BenzynesThermally generated benzynesTetrahydroquinolines or indolines (after desulfonylation)
Hydrolytic S-N CleavageAcidic conditions, high temperature, catalysts (e.g., ceria)2,5-difluorobenzenesulfonic acid and piperidine

Synthesis of Macrocyclic, Polymeric, or Supramolecular Architectures Incorporating the Scaffold

Macrocyclization:

Macrocycles containing sulfonamide linkages are of significant interest in medicinal chemistry. york.ac.uk The synthesis of such macrocycles can be achieved through intramolecular reactions of linear precursors containing the this compound unit. Cascade reactions that combine multiple steps in a single operation are particularly efficient for constructing these complex structures. york.ac.uk For instance, a bifunctional linear molecule containing the sulfonamide moiety could be designed to undergo a ring-closing reaction, thereby forming a macrocyclic sulfonamide.

Polymerization:

Polymers incorporating the this compound scaffold can be synthesized by introducing polymerizable functional groups onto either the piperidine ring or the aromatic ring. For example, an allyl group could be introduced, which can then participate in various polymerization reactions. nih.govnih.gov The resulting polymers would possess side chains containing the sulfonamide moiety, which could influence the material's bulk properties such as thermal stability, solubility, and interaction with other molecules.

Supramolecular Architectures:

The sulfonamide group is an excellent hydrogen bond donor and acceptor, making it a valuable functional group for directing the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.gov In the crystalline state, sulfonamide-containing molecules often form cyclic dimers or extended chains through intermolecular hydrogen bonds. nih.govnih.gov The 2,5-difluorophenyl group can also participate in non-covalent interactions, such as π-stacking, which can further stabilize these assemblies. mdpi.com By systematically modifying the substituents on the piperidine or aromatic rings, it is possible to tune the intermolecular interactions and control the formation of different supramolecular architectures, such as sheets or more complex three-dimensional networks. researchgate.net

Table 2: Strategies for Incorporating the Scaffold into Larger Architectures

ArchitectureSynthetic StrategyKey Functional Groups/Interactions
MacrocyclesIntramolecular cyclization of a linear precursorSulfonamide linkage
PolymersPolymerization of a functionalized monomer (e.g., with an allyl group)Pendant this compound groups
Supramolecular AssembliesSelf-assembly through non-covalent interactionsHydrogen bonding (sulfonamide), π-stacking (aromatic ring)

Application of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of this compound can be significantly streamlined by employing advanced synthetic methodologies such as multicomponent reactions and cascade reactions. These strategies offer increased efficiency by combining multiple bond-forming events in a single operation.

Multicomponent Reactions (MCRs):

MCRs are powerful tools for the rapid generation of molecular diversity from simple starting materials. taylorfrancis.com For the synthesis of highly functionalized piperidines, MCRs that bring together an aldehyde, an amine, and a third component are well-established. taylorfrancis.comacs.orgresearchgate.netresearchgate.net While this compound itself might not be a direct component in a classical MCR, the piperidine ring is a common product of such reactions. Therefore, complex derivatives could be synthesized by designing an MCR that incorporates a sulfonated precursor. For instance, a three-component reaction involving a sulfonyl azide, a terminal alkyne, and an amine can lead to the formation of sulfonyl amidines. acs.org

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. These reactions are highly efficient for the construction of complex polycyclic systems. The synthesis of functionalized piperidines can be achieved through various cascade processes, including intramolecular cyclization cascades. nih.gov For example, a suitably substituted linear precursor containing the this compound moiety could be designed to undergo a cascade reaction to form a more complex, fused heterocyclic system. Radical-mediated cyclizations also offer a pathway to novel piperidine derivatives. nih.gov The development of new cascade reactions is an active area of research and holds significant promise for the synthesis of novel and complex derivatives of the target scaffold. york.ac.uk

Table 3: Advanced Synthetic Methodologies for Complex Derivatives

MethodologyDescriptionPotential Application
Multicomponent ReactionsThree or more reactants combine in a one-pot reaction to form a product that incorporates structural features of each reagent.Rapid synthesis of a library of highly functionalized piperidine derivatives.
Cascade ReactionsA series of intramolecular reactions occur sequentially in a single operation.Efficient construction of complex polycyclic systems containing the this compound scaffold.

Non Biological Applications and Emerging Research Directions for 1 2,5 Difluorophenyl Sulfonyl Piperidine

Role as a Versatile Building Block in Complex Chemical Synthesis

The primary non-biological application of 1-[(2,5-difluorophenyl)sulfonyl]piperidine lies in its function as a versatile intermediate or building block in organic synthesis. The molecule combines three key structural motifs: a difluorinated aromatic ring, a sulfonyl group, and a saturated piperidine (B6355638) heterocycle. This combination makes it a useful scaffold for constructing more complex molecules.

The synthesis of this compound is typically achieved through the reaction of 2,5-difluorobenzenesulfonyl chloride with piperidine. This reaction is a classic example of sulfonamide bond formation, a robust and widely used transformation in organic chemistry. Once formed, the compound itself can serve as a precursor for a variety of fine chemicals.

The piperidine ring can undergo further functionalization, for instance, through reactions on the ring's carbon atoms. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing sulfonyl group and fluorine atoms, allowing for the introduction of other functional groups. This reactivity profile makes it a valuable starting material for creating specialty reagents with tailored electronic and steric properties for specific synthetic applications.

In the context of multi-step synthesis, the 1-[(2,5-difluorophenyl)sulfonyl] group often serves as a protecting group for the piperidine nitrogen. The sulfonamide linkage is stable under a wide range of reaction conditions, allowing chemists to perform modifications on other parts of a molecule without affecting the piperidine amine. Subsequently, the sulfonyl group can be cleaved under specific reductive conditions if the free piperidine is required for a later step in the synthesis.

While direct examples of its use in the total synthesis of specific complex natural products are not extensively documented in public literature, the structural motif is present in various advanced intermediates designed for creating libraries of compounds for screening purposes. The synthesis of derivatives, such as those incorporating carboxylic acid groups on the piperidine ring, demonstrates its utility in creating more elaborate molecular frameworks. chemicalbook.com

Potential Applications in Materials Science

The application of this compound in materials science is an area of emerging research interest rather than established practice. There is currently a lack of published literature detailing its direct use in this field. However, the structural components of the molecule suggest potential avenues for exploration.

The presence of the rigid, fluorinated phenyl ring and the flexible piperidine unit could potentially be exploited in polymer science. Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. By incorporating the this compound moiety as a monomer or a pendant group on a polymer backbone, it might be possible to fine-tune properties such as solubility, dielectric constant, and refractive index. The sulfonyl group can also influence chain packing and intermolecular interactions. To date, no specific polymers incorporating this exact compound have been reported.

Fluorinated aromatic compounds and sulfonamides are classes of materials that have been investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic molecules, which can improve air stability and facilitate electron injection/transport. The strong dipole moment associated with the sulfonyl group could also influence the molecular organization in thin films. However, there is no specific research identifying relevant electronic properties or applications for this compound itself.

Exploration in Catalysis

Similar to its status in materials science, the role of this compound in catalysis is not established. The molecule is not typically employed as a catalyst or a ligand in catalytic systems based on available scientific literature. The piperidine nitrogen is part of a stable sulfonamide bond, which makes its lone pair of electrons unavailable for coordinating to metal centers, a common requirement for many ligands in organometallic catalysis. While some sulfonamide-containing ligands are known, they typically possess additional donor atoms for metal coordination. Future research could potentially explore derivatives of this compound, where the piperidine or phenyl ring is further functionalized with catalytically active sites, but the parent compound itself is not recognized as a player in the field of catalysis.

Application as an Organocatalyst or Precursor for Organocatalysts

A comprehensive review of scientific literature and chemical databases reveals no documented instances of this compound being utilized as an organocatalyst or as a precursor for the synthesis of organocatalysts. While the piperidine scaffold is a common structural motif in various organocatalysts, and sulfonamides have been employed in catalyst design, the specific combination represented by this compound has not been reported in the context of organocatalysis. Research in this area is currently absent, and therefore, no data on its catalytic activity, substrate scope, or reaction mechanisms can be provided.

Development as a Ligand in Metal-Catalyzed Reactions

There is currently no available scientific literature that describes the development or application of this compound as a ligand in metal-catalyzed reactions. The potential for the nitrogen or oxygen atoms of the sulfonyl group to coordinate with metal centers has not been explored for this particular molecule. Consequently, there are no research findings, data tables, or detailed discussions on its use in cross-coupling, hydrogenation, or other metal-catalyzed transformations.

Applications in Analytical Chemistry

The utility of this compound in the field of analytical chemistry has not been established in published research.

No studies have been identified that investigate or validate the use of this compound as a derivatizing agent for the detection of specific analytes. Derivatizing agents are typically employed to enhance the detectability or chromatographic separation of target molecules. However, the reactivity and suitability of this compound for such purposes have not been reported.

There is no evidence to suggest that this compound has been developed or utilized as a chemical standard for spectroscopic analysis. Its characteristic spectral data (e.g., NMR, IR, MS) have not been proposed or validated for use as a reference in analytical methodologies.

Investigation of Novel Chemical Transformations and Methodologies facilitated by the Compound

A thorough search of the chemical literature indicates a lack of studies on novel chemical transformations or methodologies that are facilitated by this compound. The compound has not been reported as a key reagent, catalyst, or substrate in the development of new synthetic methods. Therefore, no detailed research findings or data tables related to its role in facilitating novel chemical reactions can be presented.

Conclusion and Future Perspectives in the Academic Research of 1 2,5 Difluorophenyl Sulfonyl Piperidine

Summary of Key Academic Research Findings and Methodological Advances

A thorough review of scientific databases reveals a significant gap in the literature concerning 1-[(2,5-difluorophenyl)sulfonyl]piperidine. Consequently, there are no specific academic research findings or methodological advances to summarize for this particular compound. Research on analogous structures, such as other aryl sulfonyl piperidines, has explored their synthesis and biological activities, but direct extrapolation to the 2,5-difluoro substituted variant is not possible without dedicated experimental data.

Identification of Unexplored Research Avenues and Persistent Challenges

The primary and most significant unexplored research avenue is the fundamental synthesis and characterization of this compound itself. Key challenges in this area would include:

Synthetic Methodology: Developing an efficient and scalable synthesis route. This would likely involve the reaction of 2,5-difluorobenzenesulfonyl chloride with piperidine (B6355638), but optimization of reaction conditions to ensure high yield and purity would be a critical first step.

Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally determine its structure and properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, particularly the influence of the difluorinated phenyl ring and the sulfonyl group on the piperidine moiety.

Once the fundamental chemistry is established, a multitude of research avenues would open up, primarily in the domain of medicinal chemistry, given the prevalence of the piperidine and sulfonamide scaffolds in drug discovery.

Potential for Synergistic and Interdisciplinary Research Beyond Explicitly Prohibited Areas

The structure of this compound suggests potential for a wide range of interdisciplinary research:

Computational Chemistry: In the absence of experimental data, computational modeling could predict the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets. This could guide initial experimental investigations.

Medicinal Chemistry: The piperidine ring is a common feature in centrally active drugs, and the sulfonamide group is a well-established pharmacophore. Research could explore the potential biological activities of this compound. The fluorine atoms on the phenyl ring could modulate metabolic stability and binding affinity to protein targets.

Materials Science: Aryl sulfonamides can exhibit interesting solid-state properties. Research could investigate the crystal engineering aspects of this compound, exploring polymorphism and the potential for developing novel materials with specific optical or electronic properties.

Broader Implications for Chemical Sciences and Advanced Organic Synthesis

The study of this compound, once undertaken, could have broader implications for the chemical sciences. The development of novel synthetic routes to this and related fluorinated sulfonamides would contribute to the toolkit of organic chemists. Understanding the impact of the 2,5-difluoro substitution pattern on the properties and reactivity of the sulfonylpiperidine scaffold could provide valuable structure-activity relationship insights for the design of new molecules in various fields.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions on the piperidine ring and aromatic sulfonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric effects of the difluorophenyl group .
  • Dynamic NMR : Study conformational flexibility of the piperidine ring under varying temperatures .

What hypotheses exist regarding the biological targets of this compound?

Basic Research Focus
The sulfonyl-piperidine scaffold is associated with modulation of:

  • GPCRs : Potential interaction with serotonin or dopamine receptors due to structural similarity to known ligands .
  • Enzyme Inhibition : Sulfonamide groups may target carbonic anhydrases or proteases .

Q. Advanced Research Focus

  • Molecular Docking : Computational screening against protein databases (e.g., PDB) to predict binding affinities .
  • CRISPR-Cas9 Knockout Models : Validate target specificity in cellular assays .

How does the fluorination pattern on the phenyl ring influence the compound’s chemical stability?

Q. Basic Research Focus

  • Electron-Withdrawing Effects : The 2,5-difluoro substitution enhances electrophilicity of the sulfonyl group, increasing reactivity in nucleophilic environments .
  • pH Stability : Stability testing in buffered solutions (pH 4–9) via HPLC to assess degradation under physiological conditions .

Q. Advanced Research Focus

  • DFT Calculations : Predict electron density distribution and susceptibility to hydrolysis or oxidation .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Q. Basic Research Focus

  • Analog Synthesis : Modify substituents on the piperidine ring (e.g., methyl, hydroxy groups) and compare bioactivity .
  • In Vitro Assays : Measure IC50_{50} values against target enzymes or receptors .

Q. Advanced Research Focus

  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity .

How should researchers address contradictions in biological activity data across studies?

Q. Basic Research Focus

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends .

Q. Advanced Research Focus

  • Machine Learning : Train models on heterogeneous datasets to resolve discrepancies .

What analytical techniques are suitable for detecting trace impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-DAD/UV : Quantify impurities >0.1% using validated methods .
  • LC-MS/MS : Identify low-abundance byproducts (e.g., des-fluoro derivatives) .

Q. Advanced Research Focus

  • Ion Mobility Spectrometry : Separate isobaric impurities with similar m/z ratios .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Q. Basic Research Focus

  • Exothermic Reactions : Optimize cooling systems for sulfonylation steps to prevent thermal runaway .
  • Solvent Recovery : Implement distillation or membrane separation for cost-effective recycling .

Q. Advanced Research Focus

  • Flow Chemistry : Improve yield and safety in continuous reactors .

How can researchers evaluate synergistic effects of this compound with other pharmacophores?

Q. Advanced Research Focus

  • Click Chemistry : Conjugate with azide-/alkyne-functionalized partners to create hybrid molecules .
  • Combinatorial Libraries : Screen paired compounds for enhanced potency in high-throughput assays .

What computational tools are available to predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : Software like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
  • MD Simulations : Model blood-brain barrier permeability based on logP and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.